Clenciclohexerol

Descripción general

Descripción

Clencyclohexerol is a chemical compound that belongs to the class of β-adrenoceptor agonists. It is an analog of clenbuterol and has been studied for its potential therapeutic applications in muscle wasting disorders. β-adrenoceptor agonists are known to modulate protein synthesis and degradation, making them valuable in various medical and research contexts .

Aplicaciones Científicas De Investigación

Clencyclohexerol has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of β-adrenoceptor agonists.

Biology: Studied for its effects on muscle protein synthesis and degradation.

Medicine: Potential therapeutic applications in treating muscle wasting disorders.

Análisis Bioquímico

Biochemical Properties

Clencyclohexerol plays a significant role in biochemical reactions by modulating protein synthesis and degradation. It interacts with β-adrenoceptors, which are G protein-coupled receptors involved in the regulation of various physiological processes . Upon binding to these receptors, Clencyclohexerol activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in the activation of protein kinase A (PKA), which subsequently phosphorylates target proteins, influencing their activity and stability .

Cellular Effects

Clencyclohexerol exerts various effects on different cell types and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass . It also affects cell signaling pathways, such as the cAMP-PKA pathway, which plays a crucial role in regulating gene expression and cellular metabolism . Additionally, Clencyclohexerol has been shown to influence the expression of genes involved in muscle growth and differentiation .

Molecular Mechanism

At the molecular level, Clencyclohexerol exerts its effects by binding to β-adrenoceptors on the cell surface . This binding activates adenylate cyclase, increasing cAMP levels and activating PKA . PKA then phosphorylates various target proteins, leading to changes in their activity and stability . Clencyclohexerol also modulates gene expression by influencing transcription factors and other regulatory proteins involved in muscle growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clencyclohexerol can change over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors . Long-term studies have shown that Clencyclohexerol can have sustained effects on muscle mass and cellular function, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of Clencyclohexerol vary with different dosages in animal models. At low doses, it promotes muscle growth without significant adverse effects . At higher doses, Clencyclohexerol can cause deleterious cardiovascular side effects, such as increased heart rate and blood pressure . These toxic effects highlight the importance of careful dosage control in research and potential therapeutic applications .

Metabolic Pathways

Clencyclohexerol is involved in various metabolic pathways, primarily through its interaction with β-adrenoceptors . It influences metabolic flux by modulating the activity of enzymes involved in protein synthesis and degradation . Additionally, Clencyclohexerol affects metabolite levels by altering the expression of genes involved in metabolic processes .

Transport and Distribution

Within cells and tissues, Clencyclohexerol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function . Clencyclohexerol’s distribution is crucial for its effectiveness in promoting muscle growth and modulating cellular processes .

Subcellular Localization

Clencyclohexerol’s subcellular localization is primarily determined by its interactions with β-adrenoceptors on the cell surface . These interactions direct Clencyclohexerol to specific compartments or organelles, where it exerts its effects on protein synthesis, degradation, and gene expression . Post-translational modifications and targeting signals also play a role in its localization and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of clencyclohexerol involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-amino-3,5-dichlorobenzyl alcohol with cyclohexylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of clencyclohexerol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Análisis De Reacciones Químicas

Types of Reactions

Clencyclohexerol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Mecanismo De Acción

Clencyclohexerol exerts its effects by binding to β-adrenoceptors, which are part of the G protein-coupled receptor family. Upon binding, it activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the modulation of protein synthesis and degradation, promoting muscle growth and reducing muscle wasting .

Comparación Con Compuestos Similares

Similar Compounds

- Clenbuterol

- Mabuterol

- Brombuterol

- Mapenterol

- Clenpenterol

- Clenproperol

Uniqueness

Clencyclohexerol is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other β-adrenoceptor agonists. Its potential therapeutic applications and regulatory considerations make it a compound of interest in various scientific fields .

Propiedades

IUPAC Name |

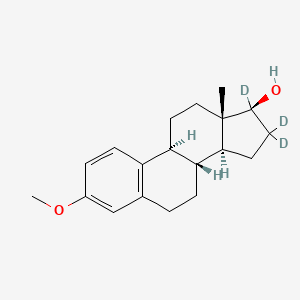

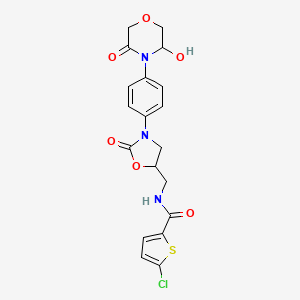

4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFLKXDTRUWFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016396 | |

| Record name | Clencyclohexerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157877-79-7 | |

| Record name | Clencyclohexerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What analytical methods are commonly used to detect Clencyclohexerol in biological samples?

A1: Two primary methods are employed for Clencyclohexerol detection:

Q2: What are the challenges associated with detecting Clencyclohexerol residues in livestock manure, and how do researchers address these challenges?

A: Detecting trace amounts of Clencyclohexerol in complex matrices like livestock manure poses significant analytical challenges. Researchers have developed a novel method using online cleanup technology coupled with UHPLC-MS/MS to overcome these hurdles []. This approach utilizes a Hyper Sep Retain CX column to remove interfering matrix components while selectively retaining Clencyclohexerol and other target analytes. This online cleanup step simplifies sample preparation and enhances the sensitivity and accuracy of the subsequent analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)